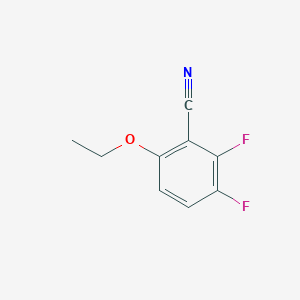
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The initial steps often include the formation of intermediate products that undergo further modifications to achieve the desired structure.
Step 1: : Formation of pyridazine core by cyclization reactions involving appropriate precursors.
Step 2: : Introduction of the ethyl group through an alkylation reaction.
Step 3: : Incorporation of the cinnolinone ring via a condensation reaction.
Step 4: : Final steps involve functional group modifications to introduce the oxo and carboxamide functionalities.
Industrial Production Methods
In an industrial setting, the production of this compound may be optimized for scale, with considerations for cost, yield, and purity. This often involves:
Optimized reaction conditions: : Use of catalysts, temperature control, and reaction times to maximize yield.
Purification processes: : Techniques like recrystallization, chromatography, or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can undergo several chemical reactions, including:
Oxidation: : Conversion to higher oxidation states, typically facilitated by oxidizing agents.
Reduction: : Addition of hydrogen or electrons, usually with reducing agents.
Substitution: : Replacement of functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Agents like potassium permanganate or chromium trioxide.
Reduction: : Hydrogen gas with palladium catalyst or lithium aluminum hydride.
Substitution: : Halogenation reagents or nucleophiles for specific group exchange.
Major Products
Oxidation products: : Corresponding carboxylic acids or alcohols.
Reduction products: : Alcohol derivatives or amines.
Substitution products: : Varied based on the substituent introduced.
Scientific Research Applications
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide has a range of applications in scientific research:
Chemistry: : As a building block for complex organic synthesis.
Biology: : Potential biochemical applications due to its unique structure.
Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: : Used in the development of new materials or chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. These interactions may involve binding to receptors, enzymes, or other macromolecules, resulting in alterations in cellular functions or signaling pathways.
Comparison with Similar Compounds
6-oxo-N-(2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)ethyl)-1,6-dihydropyridazine-3-carboxamide can be compared to other compounds with similar structural motifs:
Similar Compounds: : Other dihydropyridazine derivatives, cinnolinone-containing molecules, and oxo-functionalized compounds.
Uniqueness: : The combination of pyridazine, cinnolinone, and oxo groups in a single molecule offers distinct chemical and biological properties, making it unique compared to other analogs.
There you have it—an in-depth look at this intricate compound. Fascinating stuff, right?
Properties
IUPAC Name |
6-oxo-N-[2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2-yl)ethyl]-1H-pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3/c21-13-6-5-12(17-18-13)15(23)16-7-8-20-14(22)9-10-3-1-2-4-11(10)19-20/h5-6,9H,1-4,7-8H2,(H,16,23)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZACDSJGWYPWIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN(C(=O)C=C2C1)CCNC(=O)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-Bromophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2893142.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-2-sulfonamide](/img/structure/B2893143.png)
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2893144.png)
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3'-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2893145.png)


![1-(4-Tert-butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2893151.png)
![Ethyl 5-(3-fluorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2893152.png)
![5-ethyl-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B2893157.png)
![N-(4-chlorophenyl)-3-[5-(trifluoromethyl)pyridin-2-yl]benzamide](/img/structure/B2893158.png)

![2-(4-chlorophenyl)-4H-chromeno[4,3-c]pyrazole](/img/structure/B2893160.png)
